Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate

Catalog No.
S923697
CAS No.
1468470-94-1
M.F
C11H9FN2O2S
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-c...

CAS Number

1468470-94-1

Product Name

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate

IUPAC Name

methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-4-2-3-5-7(6)12/h2-5H,13H2,1H3

InChI Key

PKOKDKIZBJAGNI-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2F)N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2F)N

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H9FN2O2SC_{11}H_{9}FN_{2}O_{2}S and a molecular weight of approximately 252.26 g/mol. It features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, and is characterized by the presence of both an amino group and a carboxylate ester. The compound is often utilized in pharmaceutical research and development due to its potential biological activities and unique structural properties .

Typical of thiazole derivatives:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ester functional group can undergo hydrolysis in the presence of acids or bases, yielding the corresponding acid and alcohol.
  • Condensation Reactions: The compound may also participate in condensation reactions to form larger molecules or complexes with other organic compounds.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry .

Research indicates that methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound may possess antibacterial and antifungal activities.
  • Anticancer Potential: Preliminary investigations suggest that it may inhibit certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have therapeutic implications .

The synthesis of methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate typically involves several steps:

  • Formation of Thiazole Ring: Starting materials containing carbon, nitrogen, and sulfur are reacted under controlled conditions to form the thiazole structure.
  • Introduction of Fluorophenyl Group: A substitution reaction introduces the 2-fluorophenyl moiety onto the thiazole ring.
  • Amino Group Addition: An amination reaction adds the amino group to the appropriate position on the thiazole.
  • Esterification: Finally, the carboxylic acid is converted to its methyl ester form through reaction with methanol in the presence of an acid catalyst .

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate has various applications in scientific research:

  • Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting infections or cancer.
  • Biochemical Research: Used as a reference standard in assays to study biological pathways or enzyme functions.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential side effects. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with proteins or enzymes at the molecular level.
  • In Vitro Assays: Evaluate its efficacy against various cell lines to determine its pharmacological profile.

Such studies are crucial for optimizing its therapeutic potential and understanding its safety profile .

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylateSimilar thiazole structure; different phenyl substitutionAntimicrobialDifferent fluorine position may affect activity
Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylateThiazole ring; different position of amino and carboxylic groupsAnticancer potentialVariance in substitution alters biological profile
Methyl 5-amino-3-(phenyl)-1,2-thiazole-4-carboxylateThiazole structure; lacks fluorine substitutionAntimicrobialAbsence of fluorine may reduce efficacy

These compounds illustrate how variations in structure can lead to differences in biological activity and potential applications .

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate belongs to the thiazole family of heterocyclic compounds, characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound’s structure features a 2-fluorophenyl substituent at the 3-position, an amino group at the 4-position, and a methyl ester group at the 5-position of the thiazole core. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological activity. Thiazoles are integral to pharmaceutical chemistry due to their ability to modulate enzyme interactions, membrane permeability, and metabolic stability.

Functional GroupPositionChemical Role
2-FluorophenylC3Enhances lipophilicity and electronic effects
Amino (-NH₂)C4Hydrogen bonding, nucleophilic reactivity
Methyl ester (-COOCH₃)C5Prodrug potential, metabolic lability

Historical Development of Thiazole Chemistry

The synthesis of thiazole derivatives dates to the late 19th century, with Arthur Hantzsch pioneering the Hantzsch thiazole synthesis in 1887. This method involves the condensation of α-haloketones with thiourea derivatives, establishing a foundational route for thiazole construction. Subsequent advancements include:

  • Cook-Heilbron Synthesis: Utilizes α-aminonitriles and carbon disulfide to generate 5-aminothiazoles.
  • Gabriel Synthesis: Employs acylamino-ketones and phosphorus pentasulfide to form 2,5-disubstituted thiazoles.
  • Enzymatic Approaches: Modern methods leverage chemoenzymatic reactions for green synthesis, though yields remain moderate.

Significance in Chemical Research

Thiazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate serves as a critical intermediate in drug discovery due to its:

  • Structural Flexibility: Enables modular derivatization for targeted bioactivity optimization.
  • Fluorine Substituent: Enhances metabolic stability and membrane penetration, a feature exploited in kinase inhibitors and CNS drugs.
  • Amino Group Reactivity: Facilitates conjugation with other pharmacophores, such as pyrazoles or coumarins, to create hybrid molecules.

Research Objectives and Scope

This review focuses on:

  • Synthetic Methodologies: Comparative analysis of traditional vs. modern routes.
  • Structural Characterization: Spectroscopic and crystallographic data validation.
  • Biological Profiling: Anticancer, antimicrobial, and enzyme-inhibitory activities.
  • Applications: Pharmaceutical intermediates, agrochemical analogs, and material science precursors.

XLogP3

2.8

Dates

Modify: 2024-04-14

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